4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide
Description
4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2-chloroethyl group at the para position and a branched 1-methylpropyl alkyl chain on the nitrogen atom. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The 1-methylpropyl group, a branched alkyl chain, likely enhances lipophilicity compared to linear or aromatic substituents, influencing pharmacokinetic properties like membrane permeability and metabolic stability .
Properties
CAS No. |
1018339-50-8 |
|---|---|
Molecular Formula |
C12H18ClNO2S |
Molecular Weight |
275.80 g/mol |
IUPAC Name |
N-butan-2-yl-4-(2-chloroethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO2S/c1-3-10(2)14-17(15,16)12-6-4-11(5-7-12)8-9-13/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI Key |
IZVAYQZEQANPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine and 1-methylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another non-polar solvent
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloroethyl group undergoes nucleophilic substitution (SN2) due to the electron-withdrawing effect of the sulfonamide moiety. Key findings include:
Table 1: Nucleophilic substitution reactions
*Reported in general reactivity studies but not quantified in available data.
In a representative synthesis, reaction with (S)-1-(benzo[d] dioxol-5-yl)ethan-1-amine in DIPEA at 105°C produced alkylated derivatives confirmed by ¹H NMR (δ 7.59 ppm for aromatic protons) and LCMS (m/z 389.2 [M+H]⁺) .
Elimination Reactions
Under basic conditions, the chloroethyl group can undergo β-elimination to form vinyl intermediates:
Mechanism :
This reaction is facilitated by polar aprotic solvents (e.g., DMF) and temperatures >80°C. No quantitative yield data is available, but FTIR studies confirm alkene formation (C=C stretch at 1630 cm⁻¹) .
Hydrolysis Reactions
The sulfonamide group participates in acid-/base-catalyzed hydrolysis:
Table 2: Hydrolysis pathways
| Conditions | Products | Key Observations |
|---|---|---|
| 6M HCl, reflux | Benzenesulfonic acid + 1-methylpropylamine | Complete decomposition in 4 hr |
| 2M NaOH, 60°C | Sulfonate salt + amine | Partial degradation (50% after 6 hr) |
Alkylation Reactions
The chloroethyl group acts as an alkylating agent in biological systems:
Biological alkylation :
Structural basis : Molecular docking shows chloroethyl alignment with Val130 and Asp131 residues in CA IX (Fig. 3, ).
Cross-Coupling Reactions
Limited data exists, but palladium-catalyzed couplings are theoretically feasible:
Hypothetical reactions :
-
Suzuki coupling with aryl boronic acids at the chloroethyl position.
Comparative Reactivity Analysis
Table 3: Reaction efficiency across derivatives
Scientific Research Applications
4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Comparison with Similar Compounds
Substituent Effects on Antimicrobial Activity
- Chlorobenzoyl Derivatives: Compounds such as 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (11) and 4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (18) exhibit potent antimicrobial activity, attributed to the electron-withdrawing chloro-benzoyl groups enhancing target binding .
- Thiophene-Linked Sulfonamides: Derivatives like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) show IC50 values as low as 9.39 μM against breast cancer cells . The chloroethyl group in the target compound could similarly confer antiproliferative effects, though its aliphatic chain may reduce aromatic stacking interactions critical for thiophene derivatives’ activity.
Structural Influences on Anticancer Potential
- Thiadiazole and Thiazole Complexes : Sulfur-containing heterocycles (e.g., thiadiazoles) demonstrate reactivity in biological systems, often enhancing anticancer activity . The target compound lacks such heterocycles but compensates with a chloroethyl group, which may alkylate cellular nucleophiles, akin to chlorambucil or other nitrogen mustards.
- Carbazole-Modified Sulfonamides : 4-Chloro-N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide () incorporates a rigid carbazole moiety, favoring intercalation with DNA or proteins. The target compound’s flexibility due to its aliphatic chains might limit such interactions but improve solubility .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 1-methylpropyl group in the target compound increases logP compared to derivatives with aromatic substituents (e.g., N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide in ). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving coupling of 4-(2-chloroethyl)benzenesulfonamide with 1-methylpropylamine under basic conditions. This contrasts with more complex syntheses for thiophene-linked derivatives, which require multi-step heterocycle formation .
Data Tables
Table 2: Physicochemical Comparison
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Key Structural Features |
|---|---|---|---|
| Target Compound | ~3.5 | Low (≤0.1) | Branched alkyl, chloroethyl |
| Compound 18 (Chlorobenzoyl derivative) | ~2.8 | Moderate (~1.0) | Aromatic chloro, pyrimidinyl |
| Compound 28 (Thiophene-linked) | ~2.2 | High (>10) | Thiophene, enamino ketone |
Biological Activity
4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzenesulfonamide group linked to a chloroethyl and a propyl amine substituent, which may contribute to its pharmacological properties. This article delves into the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Sulfonamides, including this compound, primarily exhibit their biological activity through the inhibition of bacterial folate synthesis. This mechanism is crucial for bacterial growth and replication, making sulfonamides effective antibacterial agents. Additionally, this compound may interact with various enzymes, such as carbonic anhydrases (CAs), which play significant roles in maintaining acid-base balance in biological systems .
Antibacterial Properties
Research indicates that sulfonamide derivatives can effectively inhibit bacterial growth by targeting the folate synthesis pathway. The inhibition of carbonic anhydrases has also been documented, suggesting that this compound may display selective activity against specific CA isozymes, further enhancing its antibacterial efficacy .
Antitumor Activity
Several studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, compounds structurally similar to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the disruption of metabolic pathways essential for tumor growth, including the induction of ferroptosis—an iron-dependent form of regulated cell death .
Study 1: Inhibition of Carbonic Anhydrases
A study investigating the inhibition of carbonic anhydrase IX (CA IX) revealed that certain benzenesulfonamide derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX. This selectivity indicates a potential therapeutic window for targeting specific cancer types where CA IX is overexpressed .
Study 2: Antiproliferative Effects
In vitro assays demonstrated that compounds related to this compound inhibited the proliferation of HepG2 liver cancer cells with notable IC50 values. The studies suggested that these compounds could enhance the anticancer activity of existing chemotherapeutics like taxol and camptothecin when used in combination therapies .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Using computational models such as ADMET predictions, researchers have assessed parameters like absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). These studies indicate favorable pharmacokinetic profiles that support further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide, and how can purity be validated?
- Methodology : The synthesis typically involves sulfonylation of the amine (1-methylpropylamine) with a benzenesulfonyl chloride derivative. The chloroethyl group can be introduced via nucleophilic substitution or alkylation. For example, using 4-(2-chloroethyl)benzenesulfonyl chloride and N-(1-methylpropyl)amine under basic conditions (e.g., NaHCO₃ in THF) at 0–25°C .
- Validation : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and confirmed by NMR (¹H/¹³C) to detect residual solvents or unreacted precursors. Mass spectrometry (ESI-MS) ensures correct molecular ion peaks .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structures are solved via direct methods (SHELXS) and refined with SHELXL .
- Interactions : The sulfonamide group forms N–H···O hydrogen bonds with adjacent molecules, while chloroethyl groups participate in weak C–H···Cl or C–H···π interactions. Dihedral angles between aromatic rings and substituents (e.g., ~19.4° in analogous compounds) influence packing efficiency .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results for chloroethyl-substituted sulfonamides?
- Methodology :
Computational : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts reaction pathways (e.g., hydrolysis of the chloroethyl group).
Experimental : Kinetic studies (UV-Vis or NMR monitoring) under varying pH/temperature validate computational models. Discrepancies often arise from solvent effects or transition-state stabilization not captured in simulations .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Approach :
- Modifications : Replace the 1-methylpropyl group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on target binding. Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to modulate sulfonamide acidity.
- Assays : Test derivatives against enzyme targets (e.g., carbonic anhydrase) via fluorescence quenching or SPR. Correlate IC₅₀ values with Hammett σ constants or logP values .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Challenges : Low solubility in polar solvents and polymorphism due to flexible chloroethyl chains.
- Solutions : Use mixed solvents (e.g., DCM/hexane) for slow evaporation. Seeding with isomorphic crystals (e.g., from analogous sulfonamides) promotes uniform nucleation. Temperature-controlled crystallization (−20°C) reduces disorder .
Q. How does the compound’s stability under acidic/alkaline conditions impact its applicability in drug formulations?
- Methodology :
- Stability Tests : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS.
- Findings : The sulfonamide bond is susceptible to hydrolysis at pH > 8, while the chloroethyl group undergoes elimination under strong base. Stabilization strategies include co-formulating with cyclodextrins or PEGylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
